2,5-Dimethyl-4-iodophenol
Overview
Description
4-Iodo-2,5-dimethylphenol is an organic compound with the molecular formula C8H9IO. It is a phenol derivative characterized by the presence of iodine and two methyl groups attached to the benzene ring. This compound is known for its applications in various fields, including proteomics research .
Scientific Research Applications
4-Iodo-2,5-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research for the study of protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Iodo-2,5-dimethylphenol is the serotonin 5-HT2A/2C receptor . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
4-Iodo-2,5-dimethylphenol acts as a potent agonist at the serotonin 5-HT2A/2C receptors . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound’s interaction with the serotonin receptors triggers a series of biochemical reactions.
Biochemical Pathways
The activation of the serotonin 5-HT2A/2C receptors by 4-Iodo-2,5-dimethylphenol affects several neurotransmitters’ release, including dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception.
Result of Action
The activation of the serotonin 5-HT2A/2C receptors by 4-Iodo-2,5-dimethylphenol leads to changes in neurotransmission . This can result in various molecular and cellular effects, including alterations in mood, cognition, and perception.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Iodo-2,5-dimethylphenol are not well-studied. Phenol derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the compound .
Cellular Effects
Phenol derivatives can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .
Transport and Distribution
Information on how 4-Iodo-2,5-dimethylphenol is transported and distributed within cells and tissues, including any transporters or binding proteins it interacts with, is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2,5-dimethylphenol typically involves the iodination of 2,5-dimethylphenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 4-Iodo-2,5-dimethylphenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2,5-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,5-Dimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylphenol: Lacks the iodine atom, making it less reactive in halogenation reactions.
4-Iodo-2,5-dimethoxyphenol: Contains methoxy groups instead of methyl groups, altering its electronic properties and reactivity.
Uniqueness
4-Iodo-2,5-dimethylphenol is unique due to the presence of both iodine and methyl groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its electrophilic properties, making it a valuable reagent in organic synthesis and a potential candidate for various scientific applications .
Properties
IUPAC Name |
4-iodo-2,5-dimethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-5-4-8(10)6(2)3-7(5)9/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAXNKKOQUYDKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371238 | |
Record name | 4-iodo-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114971-53-8 | |
Record name | 4-iodo-2,5-dimethylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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